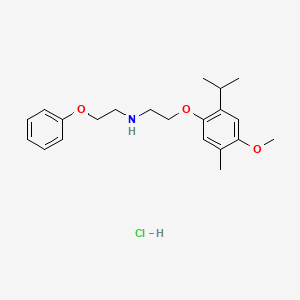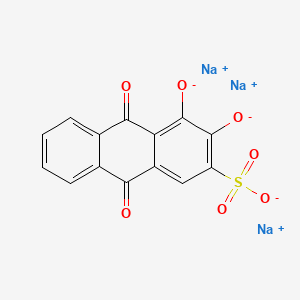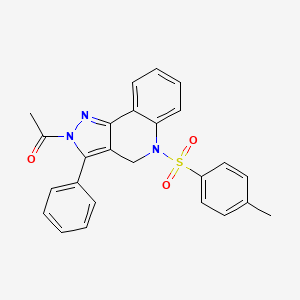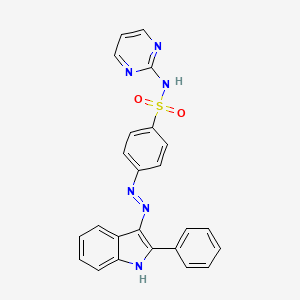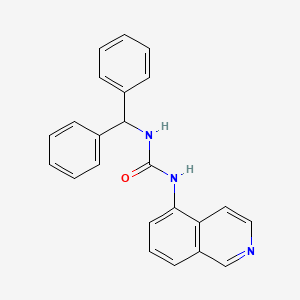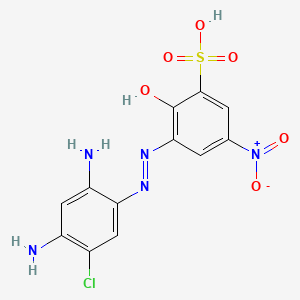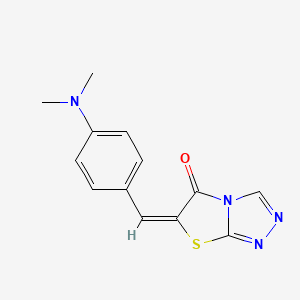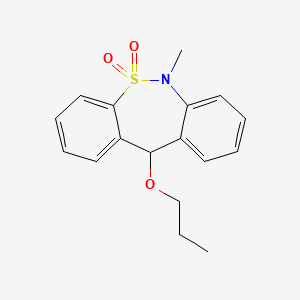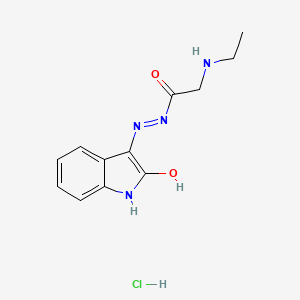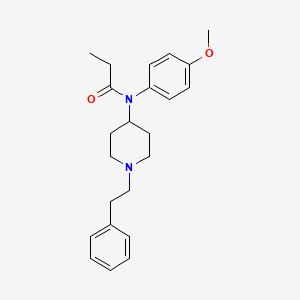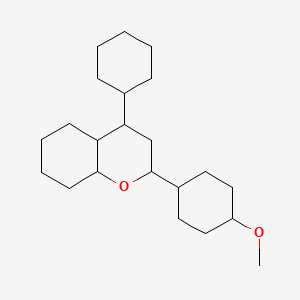
5,8-Epoxytretinoin, R,S-(+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Epoxytretinoin: is a racemic mixture of two enantiomers (R and S) of the compound. Its chemical formula is C20H28O3 . The compound belongs to the retinoid family and is structurally related to retinoic acid. Retinoids play essential roles in cell differentiation, growth, and development.
Métodos De Preparación
Synthetic Routes:
- Epoxidation reactions typically use peracids (e.g., peracetic acid) as oxidizing agents.
- The stereochemistry of the resulting epoxy compound is racemic due to the starting material’s achiral nature.
5,8-Epoxytretinoin: can be synthesized through various routes. One common method involves epoxidation of tretinoin (all-trans-retinoic acid) at positions 5 and 8.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions.
- Detailed industrial processes are proprietary, but they likely follow similar principles as laboratory-scale synthesis.
Análisis De Reacciones Químicas
5,8-Epoxytretinoin: undergoes several reactions:
Epoxidation: Formation of the epoxy ring at positions 5 and 8.
Hydrolysis: Cleavage of the epoxy ring under acidic or basic conditions.
Isomerization: Interconversion between the R and S enantiomers.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Common reagents:
- Epoxidation: Peracids (e.g., peracetic acid).
- Hydrolysis: Acidic or basic conditions.
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Oxidation: Chromium-based reagents (e.g., chromic acid).
Major products:
- The primary product is 5,8-epoxytretinoin , which exists as a racemic mixture.
Aplicaciones Científicas De Investigación
Chemistry: Studying the reactivity of epoxy compounds and their derivatives.
Biology: Investigating the effects of retinoids on cellular processes.
Medicine: Potential applications in dermatology (e.g., treating acne, psoriasis) and cancer therapy.
Industry: Formulating cosmetic products (e.g., skin creams) and pharmaceuticals.
Mecanismo De Acción
- Activation of these receptors regulates gene expression, affecting cell differentiation, proliferation, and apoptosis.
5,8-Epoxytretinoin: likely exerts its effects through nuclear receptors (retinoic acid receptors, RARs) and retinoid X receptors (RXRs).
Comparación Con Compuestos Similares
- Similar compounds include other retinoids (e.g., all-trans-retinoic acid, isotretinoin).
5,8-Epoxytretinoin: is unique due to its specific epoxy ring placement.
Propiedades
Número CAS |
129520-11-2 |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(2E,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+/t16-,20+/m0/s1 |
Clave InChI |
QDOSIDVGVRAXSE-VNBDLKDYSA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C |
SMILES canónico |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
